

In-depth Technical Guide: Chromatin Remodeling Effects of Lysylglutamic Acid

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Compound of Interest		
Compound Name:	Lysylglutamic acid	
Cat. No.:	B1588335	Get Quote

A comprehensive review of existing scientific literature reveals no direct evidence or published studies on the specific chromatin remodeling effects of the dipeptide **Lysylglutamic acid**. As such, a detailed technical guide on its core effects, including quantitative data and established experimental protocols, cannot be compiled at this time.

While the direct effects of **Lysylglutamic acid** on chromatin are unknown, this guide will provide an in-depth overview of the well-established roles of its constituent amino acids, Lysine and Glutamic Acid, in chromatin biology. Understanding these individual roles is crucial for formulating hypotheses and designing future research into the potential epigenetic effects of this and other dipeptides. This information is intended for researchers, scientists, and drug development professionals.

The Role of Lysine in Chromatin Remodeling

Lysine is a fundamental amino acid in the context of epigenetics. Its ε-amino group is a primary target for a variety of post-translational modifications (PTMs) on histone tails. These modifications serve as docking sites for effector proteins that read, write, or erase these epigenetic marks, thereby dictating chromatin structure and gene expression.

Key Histone Lysine Modifications

The most extensively studied lysine modifications are acetylation and methylation.

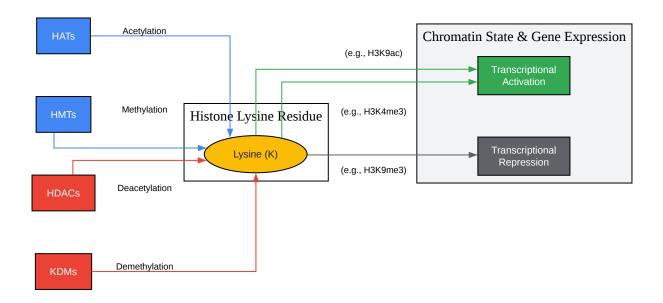


- Lysine Acetylation: This process involves the transfer of an acetyl group from acetyl-CoA to the lysine's ε-amino group, a reaction catalyzed by histone acetyltransferases (HATs). This modification neutralizes the positive charge of the lysine residue, which is thought to weaken the electrostatic interactions between the histone tail and the negatively charged DNA backbone.[1][2] This "loosening" of chromatin, known as euchromatin, generally makes the DNA more accessible to transcription factors and RNA polymerase, leading to transcriptional activation.[2][3] Histone deacetylases (HDACs) reverse this process.
- Lysine Methylation: In contrast to acetylation, methylation does not alter the charge of the lysine residue. Lysine can be mono-, di-, or tri-methylated by histone methyltransferases (HMTs). The effect of lysine methylation on transcription is context-dependent, relying on the specific lysine residue modified and the degree of methylation.[1][4] For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is a well-established mark of active gene promoters, while trimethylation of H3K9 and H3K27 is associated with gene silencing and the formation of heterochromatin.[2] Histone demethylases (KDMs) remove these methyl marks.

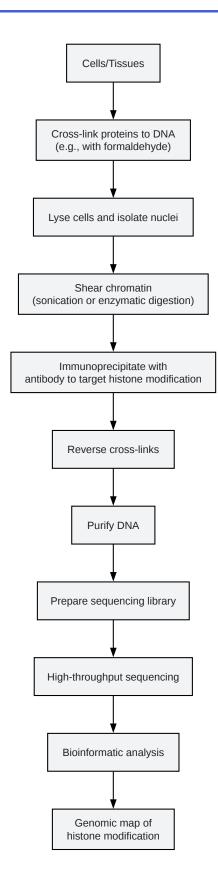
Signaling Pathway for Lysine-Mediated Chromatin Remodeling

The dynamic interplay of enzymes that add or remove modifications on histone lysine residues is central to gene regulation.

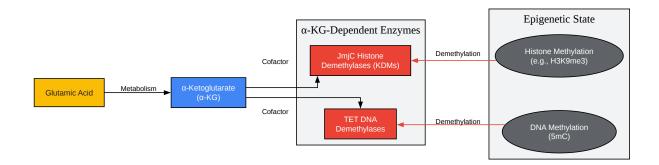












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